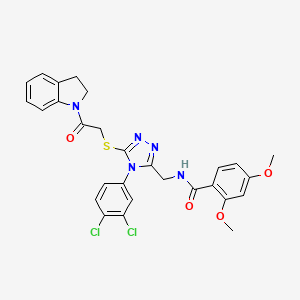
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Although there isn't a direct synthesis route available for this specific compound in the retrieved literature, related compounds provide insights into potential synthetic pathways. For example, the synthesis of similar compounds often involves condensation reactions, where different building blocks containing the desired functional groups are combined in the presence of catalysts or under specific conditions to form the target molecule. Techniques such as nucleophilic substitution reactions, amidation, and reductive amination might be relevant for constructing the benzylpiperidine and pyrazol-pyridine moieties (Bawa, Kumar, Chawla, Kumar, Mishra, 2010).
Molecular Structure Analysis
The molecular structure of such a compound would likely be confirmed through spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry, combined with X-ray crystallography for solid-state structure determination. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry (Batten, Canty, Cavell, Skelton, White, 2006).
Chemical Reactions and Properties
The functional groups present in this compound suggest it could undergo various chemical reactions. For instance, the pyrazole and pyridine nitrogen atoms might act as nucleophilic sites or coordinate to metals in transition metal complexes. The ketone functionality could be involved in condensation reactions or reduced to an alcohol or an amine in reductive processes.
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystalline structure would be influenced by the molecular structure. The presence of aromatic rings and a ketone group suggests moderate to low solubility in water but good solubility in organic solvents. The compound's crystallinity could be assessed through X-ray diffraction studies, providing insights into its solid-state structure and purity (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, Vanasundari, 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques
A variety of synthesis techniques are applied to create compounds with similar structures to "(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone." For instance, compounds have been developed through condensation reactions, showcasing the versatility of synthetic methods in producing complex heterocyclic compounds (Bawa et al., 2010).
Structural Analysis
The structural elucidation of these compounds often involves comprehensive spectral data analysis, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. This meticulous analysis is crucial for confirming the compounds' structures and understanding their chemical properties (Gloria Sairem et al., 2012).
Biological Activities
Antimicrobial Activity
Some derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibacterial and antifungal agents. This indicates their potential in addressing the growing concern of antibiotic resistance (Satyender Kumar et al., 2012).
Antioxidant and Anticancer Activities
Derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds have shown promising results, indicating their potential as therapeutic agents in treating cancer and preventing oxidative stress-related diseases (Golea Lynda, 2021).
Chemical Properties and Applications
Chemical Modification and Application
The compound and its derivatives' complex nature allows for a wide range of chemical modifications, leading to diverse applications in medicinal chemistry and pharmaceuticals. This includes their use in creating ligands for metal complexes with potential applications in catalysis and material science (B. Ágai et al., 2004).
Molecular Docking Studies
Advanced studies including molecular docking analyses have been conducted to predict the interaction of these compounds with biological targets. This approach helps in understanding the mechanism of action at the molecular level and designing compounds with improved efficacy and specificity for their targets (P. Ravula et al., 2016).
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(20-16-19(7-11-22-20)25-12-4-10-23-25)24-13-8-18(9-14-24)15-17-5-2-1-3-6-17/h1-7,10-12,16,18H,8-9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYIXNEYLLDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
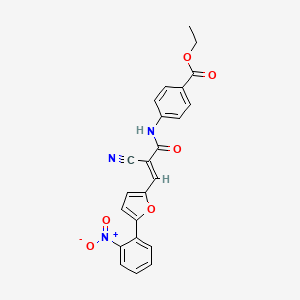

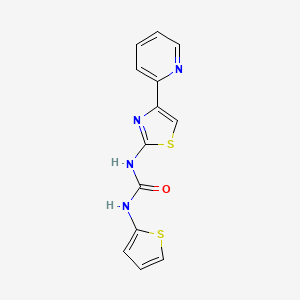
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)
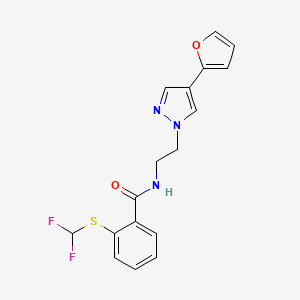
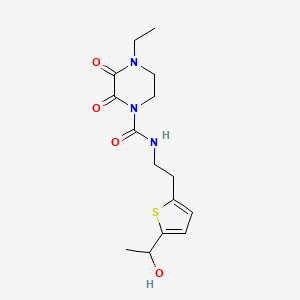
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)
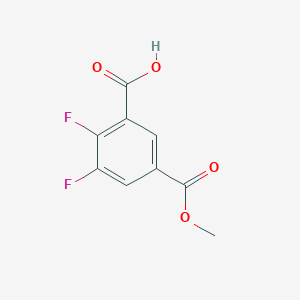
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)
